molecular formula C44H81NO2 B11929195 DLin-K-C3-DMA

DLin-K-C3-DMA

Cat. No.: B11929195
M. Wt: 656.1 g/mol
InChI Key: HNTKPUXXCNQLFR-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used in the synthesis of nucleic acid-lipid particles for the delivery of nucleic acids . This compound has gained significant attention due to its role in gene therapy and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DLin-K-C3-DMA involves the reaction of 4-(dimethylamino)butanoate hydrochloride with a precursor compound in the presence of diisopropylethylamine and 4-dimethylaminopyridine . The reaction is typically carried out in dichloromethane as the solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: DLin-K-C3-DMA primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

DLin-K-C3-DMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

DLin-K-C3-DMA is often compared with other cationic lipids such as DLin-MC3-DMA and DLin-KC2-DMA .

Uniqueness: this compound is unique due to its specific structural features that enhance its ability to form stable nucleic acid-lipid complexes. This makes it particularly effective for gene delivery applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H81NO2

Molecular Weight

656.1 g/mol

IUPAC Name

3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

HNTKPUXXCNQLFR-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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